molecular formula C16H23NO4 B14088890 benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate

benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate

Cat. No.: B14088890
M. Wt: 293.36 g/mol
InChI Key: LEICOAFDCTZZJM-UHFFFAOYSA-N
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Description

Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxy group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate typically involves the reaction of benzyl isocyanate with a hydroxy-substituted oxan derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups into the molecule .

Scientific Research Applications

Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and the oxan ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate is unique due to its specific structure, which includes a hydroxy group and an oxan ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C16H23NO4/c18-10-15(9-14-7-4-8-20-11-14)17-16(19)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19)

InChI Key

LEICOAFDCTZZJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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